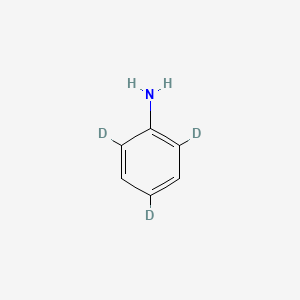

(2,4,6-~2~H_3_)aniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7N |

|---|---|

Molekulargewicht |

96.14 g/mol |

IUPAC-Name |

2,4,6-trideuterioaniline |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,4D,5D |

InChI-Schlüssel |

PAYRUJLWNCNPSJ-NHPOFCFZSA-N |

Isomerische SMILES |

[2H]C1=CC(=C(C(=C1)[2H])N)[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Synthesis and Isotopic Enrichment Methodologies of 2,4,6 Trideuteroaniline

Historical and Classical Preparative Routes

Deuteration via Aniline (B41778) Hydrochloride and Heavy Water Exchange

One of the earliest and most straightforward methods for the preparation of 2,4,6-trideuteroaniline involves the acid-catalyzed hydrogen-deuterium exchange of aniline in the presence of heavy water (D₂O). The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. smolecule.com In an acidic medium, such as with the use of aniline hydrochloride or the addition of a strong acid like hydrochloric acid (HCl) in D₂O, the aromatic ring is activated for electrophilic substitution. nih.gov

This classical approach leverages the equilibrium-driven exchange between the protons on the aromatic ring and the deuterons from the heavy water. A variety of electron-rich and electron-deficient anilines can be efficiently deuterated at the ortho and/or para positions using this method. nih.gov The reaction is typically carried out by heating a solution of aniline in D₂O with a catalytic amount of acid. nih.gov While effective, this method can sometimes require harsh conditions, such as high temperatures, and may not be suitable for sensitive substrates. nih.govresearchgate.net For instance, early methods sometimes required temperatures of 260°C to achieve significant deuteration. nih.gov More recent adaptations have shown that the reaction can be promoted effectively with one equivalent of concentrated HCl in D₂O. nih.gov

Modern Catalytic Deuteration Strategies

To overcome the limitations of classical methods, modern synthetic strategies have focused on the development of highly efficient and selective catalytic systems for hydrogen isotope exchange (HIE). These methods often offer milder reaction conditions, higher isotopic incorporation, and greater functional group tolerance.

Transition Metal Catalysis for Hydrogen Isotope Exchange (HIE)

Transition metal catalysts have become indispensable tools for the selective deuteration of organic molecules. Various metals have been explored for their ability to catalyze the C-H activation necessary for HIE in anilines.

Platinum and palladium catalysts are highly effective for the deuteration of aromatic compounds. researchgate.net Platinum, in particular, has shown a high tendency to deuterate aromatic positions. researchgate.net Platinum on carbon (Pt/C) is a commercially available and valuable catalyst for HIE at aromatic positions using D₂O as the deuterium (B1214612) source. researchgate.net Studies have demonstrated that Pt/C can facilitate the H/D exchange in aniline at temperatures ranging from room temperature to 80°C, achieving high levels of deuterium incorporation (up to 98%) in moderate chemical yields. nih.gov Microwave-assisted methods using a platinum catalyst have also been developed to synthesize poly-deuterated anilines, where the selectivity is governed by steric factors. figshare.com

Palladium catalysts, while also used for HIE, often show a preference for deuterating aliphatic positions. researchgate.net However, palladium-catalyzed methods for the non-directed late-stage deuteration of arenes have been developed using D₂O as the deuterium source. acs.org These systems utilize specific ligands to achieve high degrees of deuterium incorporation across a broad range of functional groups, including aniline derivatives. acs.org A study by Tashiro et al. utilized a Raney copper-aluminum alloy in a basic D₂O/THF medium to exchange halogens for deuterium in brominated anilines. nih.gov

| Catalyst System | Deuterium Source | Key Features |

| Aniline Hydrochloride/HCl | D₂O | Classical acid-catalyzed method, regioselective for ortho and para positions. nih.gov |

| Pt/C | D₂O | Effective for aromatic H/D exchange, can achieve high deuterium incorporation. nih.govresearchgate.net |

| Pd-based catalysts | D₂O | Can facilitate non-directed deuteration of arenes, including aniline derivatives. acs.org |

| Ir-based catalysts | D₂/D₂O | Highly selective for ortho-deuteration, tolerant of various functional groups. nih.govacs.orgacs.org |

| Mn-based catalysts | D₂O | Base metal catalyst, shows good regioselectivity for ortho-deuteration. chemistryviews.orgnih.gov |

In recent years, there has been a growing interest in using more abundant and less expensive base metals as catalysts. Manganese has emerged as a promising candidate for C-H activation and deuteration. rsc.org Manganese-catalyzed methods for the ortho-selective deuteration of aromatic compounds, including those with directing groups similar to the amino group in aniline, have been developed using D₂O as the deuterium source. chemistryviews.orgrsc.org For example, manganese pentacarbonyl bromide (Mn(CO)₅Br) has been used as a catalyst for the ortho-deuteration of aromatic amidines. chemistryviews.org Another study demonstrated the use of a manganese catalyst supported on starch for the deuteration of anilines and other electron-rich arenes. nih.gov These methods often proceed with high regioselectivity. chemistryviews.orgrsc.org

Deuterodehalogenation Techniques in Aniline Derivatives

An alternative strategy for the synthesis of deuterated anilines is through the deuterodehalogenation of corresponding halogenated precursors. This method offers excellent regioselectivity as the deuterium atom is introduced at a specific, pre-functionalized position.

This technique involves the replacement of a halogen atom (e.g., bromine, iodine) on the aniline ring with a deuterium atom. This can be achieved using various catalytic systems. For instance, a Raney copper-aluminum alloy has been used to exchange bromine for deuterium in brominated anilines in a basic D₂O/THF medium. nih.gov More recently, electrochemical methods for deuterodehalogenation have been developed, offering a mild and efficient route to deuterated (hetero)aryl halides using D₂O as the deuterium source. chinesechemsoc.orgchinesechemsoc.org These electrochemical approaches are attractive due to their operational simplicity and avoidance of harsh reagents. chinesechemsoc.org

This approach is particularly useful for synthesizing specifically labeled isomers that might be difficult to obtain through direct HIE methods.

Microwave-Assisted Deuteration Protocols

Microwave irradiation has emerged as a valuable technique for accelerating chemical reactions, and its application in the deuteration of anilines has proven effective for reducing reaction times and improving efficiency. rroij.comfigshare.com Compared to conventional heating methods, microwave-assisted protocols offer significant advantages, including enhanced heating effects, better selectivity, and often higher yields. rroij.com

One prominent microwave-assisted method involves the iodine-deuterium (I/D) exchange reaction. rroij.com In this protocol, an iodine-substituted aniline is heated in a sealed tube with a deuterium source under microwave irradiation. For example, when 4-iodo-2,6-dimethylaniline (B1296278) was subjected to microwave heating at 100°C with deuterium oxide (D₂O) and thionyl chloride (SOCl₂), the corresponding deuterated product was obtained in 84% yield after just 30 minutes. rroij.com This demonstrates a significant rate enhancement compared to traditional heating methods which can be time-consuming. rroij.com

Another approach utilizes a palladium-on-carbon (Pd/C) catalyst in combination with aluminum and D₂O under microwave conditions. mdpi.com This system facilitates a safe in-situ generation of deuterium gas. mdpi.com The optimization of this method showed that microwave activation at higher temperatures provides sufficient energy for the efficient formation of D₂ gas, leading to successful deuteration. mdpi.com Studies have shown that deuteration of various substrates, including amines, can be achieved efficiently using microwave-assisted conditions. mdpi.com A thesis study on microwave-mediated H/D exchange in aniline derivatives using a platinum catalyst also highlighted the efficiency of this technique, often resulting in fully deuterated compounds. cardiff.ac.uk

The general experimental setup for microwave-assisted deuteration involves adding the aniline substrate, a deuterium source, and any necessary catalysts or additives to a sealed microwave-safe vessel. rroij.com The mixture is then irradiated at a specific temperature for a defined period. rroij.com For instance, a typical procedure involves irradiating a mixture of aniline (2 mmol), D₂O (3 ml), and SOCl₂ (0.2 ml) at 130°C for 30 minutes. rroij.com

Table 1: Microwave-Assisted I/D Exchange of 4-iodo-2,6-dimethylaniline rroij.com

| Reactant | Deuterium Source | Additive | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 4-iodo-2,6-dimethylaniline | D₂O | SOCl₂ | 100 | 15 | 56 |

Regioselective Deuteration Approaches for Aniline Derivatives

Achieving regioselectivity—the specific placement of deuterium atoms at the ortho (2,6) and para (4) positions of the aniline ring—is crucial for the synthesis of (2,4,6-ngcontent-ng-c4063671643="" class="ng-star-inserted">2H_3)aniline. The strong activating nature of the amino (-NH₂) group directs electrophilic aromatic substitution preferentially to these positions. smolecule.com

A highly effective and operationally simple method for the regioselective deuteration of anilines utilizes deuterium oxide (D₂O) in the presence of a catalytic amount of concentrated acid, such as hydrochloric acid (HCl). nih.gov This approach efficiently deuterates a variety of electron-rich and electron-deficient anilines at the ortho and/or para positions. nih.govcolab.ws The reaction proceeds under relatively mild conditions and demonstrates chemo- and regioselectivity. nih.gov For aniline itself, this method results in deuterium incorporation at the 2, 4, and 6 positions. nih.gov

Catalytic systems have also been developed to ensure high regioselectivity. An atomically dispersed iron-phosphorus (Fe-P) pair-site catalyst has shown high efficiency and regioselectivity for the deuteration of anilines using D₂O as the deuterium source. acs.orgcardiff.ac.uk Mechanistic studies revealed that the Fe-P pair sites are key to activating both the D₂O and the aniline substrate, leading to a selective attack of deuterium species at the ortho positions. acs.orgcardiff.ac.uk Similarly, silver-catalyzed methods have been developed for the regioselective deuteration of electron-rich arenes, including N-methyl aniline derivatives, at the ortho- and para-positions using D₂O. scispace.com

The inherent reactivity of the aniline ring often dictates the deuteration pattern. In acid-catalyzed H-D exchange, the reaction proceeds through an electrophilic aromatic substitution mechanism, selectively deuterating the most electron-rich positions (ortho and para). nih.gov This makes it a straightforward approach for synthesizing 2,4,6-trideuteroaniline from non-deuterated aniline.

Table 2: Regioselectivity in Aniline Deuteration

| Method | Catalyst/Reagent | Deuterium Source | Selectivity | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | conc. HCl | D₂O | ortho, para | nih.gov |

| Fe-P Pair-Site Catalysis | Fe-P-C SAC | D₂O | ortho | acs.orgcardiff.ac.uk |

| Silver Catalysis | Silver catalyst | D₂O | ortho, para | scispace.com |

Deuterium Sources and Optimized Reaction Conditions

The choice of deuterium source and the optimization of reaction conditions are critical factors in the successful synthesis of deuterated compounds.

Deuterium Sources: The most common and cost-effective deuterium source is deuterium oxide (D₂O) . rroij.com It is widely used in various protocols, including microwave-assisted I/D exchange, acid-catalyzed H/D exchange, and metal-catalyzed reactions. rroij.comnih.govacs.org Its low cost and relative safety make it a preferred reagent. snnu.edu.cnDeuterium gas (D₂) is another source, often employed in metal-catalyzed reactions. snnu.edu.cn For instance, N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have been used for the efficient and selective deuteration of anilines using D₂ gas as the isotopic source. nih.govDeuterated solvents and acids , such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the deuterium source and the reaction solvent. nih.gov CF₃COOD is effective for the H-D exchange of aromatic amines and amides, offering benefits like high solubility for substrates and ease of removal after the reaction. nih.gov

Optimized Reaction Conditions: Reaction conditions are tailored to the specific deuteration method.

Catalysts: A wide range of catalysts can be employed. Simple Brønsted acids like HCl are effective for regioselective deuteration. nih.gov Transition metal catalysts are also prevalent. These include palladium, platinum, rhodium, iridium, and iron-based catalysts. rroij.comcardiff.ac.ukacs.orgsnnu.edu.cn For example, an Fe-P pair-site catalyst demonstrated superior efficiency with a turnover frequency of 131.3 h⁻¹ under optimized conditions (120 °C, 2 MPa H₂). cardiff.ac.uk Iridium pincer complexes have also shown high activity for H/D exchange under mild conditions. rsc.org

Additives: In some protocols, additives are used to promote the reaction. In the microwave-assisted I/D exchange, thionyl chloride (SOCl₂) was used as an additive. rroij.com

Temperature and Time: Reaction temperatures and times vary significantly. Microwave-assisted protocols can be completed in as little as 15-30 minutes at temperatures around 100-130°C. rroij.com Other methods may require longer reaction times, sometimes up to 72 hours, and temperatures as high as 140°C or more. nih.govnih.gov Optimization is key; for instance, in one study, increasing the reaction time from 15 to 30 minutes increased the yield from 56% to 84%. rroij.com

The selection of the appropriate combination of deuterium source, catalyst, temperature, and reaction time is essential to achieve high yields and isotopic enrichment for (2,4,6-ngcontent-ng-c4063671643="" class="ng-star-inserted">2H_3)aniline.

Advanced Spectroscopic Characterization of 2,4,6 Trideuteroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The introduction of deuterium (B1214612) into the aniline (B41778) scaffold induces subtle yet measurable changes in the NMR spectra, offering valuable information on isotopic purity, electronic effects, and molecular structure.

Deuterium Incorporation Quantification via ¹H NMR

The extent of deuterium incorporation into the aniline ring can be accurately determined using proton (¹H) NMR spectroscopy. By comparing the integral of the remaining proton signals at the ortho and para positions (positions 2, 4, and 6) to the integral of a non-deuterated position, such as the meta-protons (positions 3 and 5), the percentage of deuteration can be calculated. rsc.org This method relies on the principle that the area under an NMR signal is directly proportional to the number of nuclei contributing to it. For instance, in a sample of 2,4,6-trideuteroaniline, the diminished intensity of the signals corresponding to the 2, 4, and 6 positions relative to the signals for the 3 and 5 positions provides a quantitative measure of isotopic enrichment. rsc.orgnih.gov The percentage of deuterium incorporation is typically determined by comparing the ¹H NMR integrals of the deuterated positions to those of the unlabeled positions within the molecule. rsc.org

Carbon-13 NMR for Isotopic Effect Measurements

Carbon-13 (¹³C) NMR spectroscopy is a sensitive probe for investigating the electronic environment of carbon atoms within a molecule. libretexts.orgsavemyexams.com The substitution of hydrogen with deuterium results in small but discernible changes in the ¹³C chemical shifts, known as isotope effects. These effects are primarily transmitted through the C-D bond and can be observed for the carbon atom directly attached to deuterium (a one-bond isotope effect, ¹J(¹³C,D)) as well as for carbon atoms further away. The magnitude of these isotopic shifts provides insight into changes in vibrational energy levels and electron distribution upon deuteration. In proton-coupled ¹³C NMR spectra, the signal for a carbon atom is split by the attached protons according to the n+1 rule. bhu.ac.in When a proton is replaced by deuterium, this splitting pattern changes, and the carbon signal may appear as a triplet due to coupling with the deuterium nucleus (which has a spin quantum number of 1). The measurement of these coupling constants, such as ¹J(¹³C,D), can provide valuable structural information.

Structural Elucidation in Deuterated Analogs

NMR spectroscopy, including both ¹H and ¹³C techniques, is instrumental in the complete structural elucidation of deuterated aniline derivatives. ingentaconnect.comscribd.comsmbstcollege.comscribd.com For example, in deuterated anilinium ions, the position of deuteration can be confirmed by the disappearance of specific proton signals and the appearance of characteristic deuterium signals in ²H NMR. sigmaaldrich.com Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the precise location of deuterium substitution within the molecule. ingentaconnect.com In cases where mass spectrometry might be ambiguous due to the instability of certain derivatives, NMR provides a robust method for unambiguous structure determination. ingentaconnect.com The use of deuterated solvents in NMR is common, but for the analysis of deuterated compounds, non-deuterated solvents can be used in ²H NMR to provide a clean spectrum where only the deuterium signals are observed. sigmaaldrich.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the constituent atoms and the strength of the chemical bonds.

Fundamental Vibrational Modes and Assignments

A non-linear molecule with N atoms possesses 3N-6 fundamental vibrational modes. libretexts.orgwikipedia.org Aniline, being a non-linear molecule with 13 atoms (C₆H₅NH₂), has 33 fundamental vibrational modes. These modes can be broadly categorized into stretching, bending, wagging, twisting, scissoring, and rocking motions of the various bonds and functional groups. libretexts.org The specific frequencies of these modes can be observed as bands in the IR and Raman spectra. For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. libretexts.org Raman spectroscopy, on the other hand, detects vibrations that cause a change in the polarizability of the molecule. libretexts.org The vibrational modes of aniline and its derivatives have been extensively studied, and the characteristic frequencies for motions such as N-H stretching, C-H stretching, C-N stretching, and aromatic ring vibrations have been well-established. cdnsciencepub.com

Effects of Deuteration on Vibrational Frequencies and Intensities

The substitution of hydrogen with deuterium significantly impacts the vibrational spectrum due to the increased mass of deuterium. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Since deuterium is approximately twice as massive as hydrogen, the frequencies of vibrational modes involving the substituted positions are expected to decrease. libretexts.orgmsu.edu This isotopic shift is most pronounced for stretching vibrations directly involving the C-D bond. For instance, the C-H stretching vibrations in aniline, typically observed in the 3000-3100 cm⁻¹ region, will shift to lower frequencies upon deuteration to C-D stretches. The N-H stretching frequencies are also sensitive to their environment and can be lowered by hydrogen bonding. cdnsciencepub.com

Below is a table summarizing the general effects of deuteration on the vibrational frequencies of aniline:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Aniline (C₆H₅NH₂) | Expected Shift upon Ring Deuteration |

| N-H Stretch | 3300 - 3500 | No significant shift |

| Aromatic C-H Stretch | 3000 - 3100 | Shifts to lower frequency (C-D stretch) |

| C-N Stretch | 1250 - 1350 | Minor shift |

| Aromatic C-C Stretch | 1450 - 1600 | Minor shift |

| C-H In-plane Bend | 1000 - 1300 | Shifts to lower frequency (C-D bend) |

| C-H Out-of-plane Bend | 690 - 900 | Shifts to lower frequency (C-D bend) |

Comparative Analysis of Experimental and Theoretically Predicted Spectra

The synergy between experimental spectroscopic data and theoretical predictions provides a powerful approach for the detailed structural and vibrational analysis of deuterated molecules like 2,4,6-trideuteroaniline. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties such as infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netchemaxon.com Comparing these theoretical spectra with experimentally obtained data allows for precise vibrational mode assignments and a deeper understanding of the structural effects of isotopic substitution. researchgate.netnii.ac.jpumanitoba.ca

For aniline and its derivatives, theoretical calculations have been shown to reliably predict molecular geometries and vibrational spectra. researchgate.net For instance, the optimization of aniline's geometry using methods like B3LYP/6-311++G** yields C-N and N-H bond distances that are in close agreement with experimental values derived from microwave spectroscopy. researchgate.net When studying isotopically labeled compounds, this computational accuracy is crucial. The calculated IR spectra for deuterated species can be compared with experimental spectra, such as those obtained through cryogenic messenger-IR ion spectroscopy, to identify and assign vibrational bands corresponding to specific modes. researchgate.net This comparative analysis helps to confirm the presence of specific isomers and to understand the shifts in vibrational frequencies caused by the heavier deuterium atoms. researchgate.netnii.ac.jp

Challenges in spectral prediction can arise from factors like solvent effects and intermolecular interactions, which may not be fully captured by gas-phase calculations. github.io However, the use of implicit solvent models in computational chemistry can improve the accuracy of predictions for solution-phase NMR spectra. github.io For complex spectra with overlapping peaks, theoretical predictions are invaluable for disentangling the various contributions and making confident assignments. nii.ac.jp The continuous development of computational methods and basis sets, including those specifically optimized for NMR predictions, further enhances the reliability of these comparative analyses. chemaxon.comgithub.io

Below is a table comparing experimental and theoretically predicted infrared spectral data for aniline, which serves as a foundational model for understanding its deuterated analogs.

Interactive Table: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Aniline

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| NH₂ wagging | 625 | ~620 | Out-of-plane NH₂ motion |

| C-C-C in-plane bend | 532 | ~530 | Ring deformation |

| C-H out-of-plane bend | 815 | ~810 | Aromatic C-H wagging |

| C-C stretch | 1280 | ~1275 | Ring stretching |

| NH₂ scissoring + C-C stretch | 1602 | ~1600 | Combination band |

Data derived from studies on aniline and its derivatives. researchgate.net

Mass Spectrometry for Isotopic Purity and Compositional Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds, providing precise information on deuterium incorporation and distribution. acs.orgnih.gov It is routinely used to verify the isotopic purity of synthesized deuterated molecules and to quantify the relative abundance of different isotopologues. nist.gov

Determination of Deuterium Content and Isotopic Distribution (e.g., d3, d2, d1 derivatives)

The primary application of mass spectrometry in the context of 2,4,6-trideuteroaniline is the verification of its isotopic composition. High-resolution mass spectrometry can easily distinguish between the unlabeled aniline and its deuterated variants (d1, d2, d3, etc.) based on their mass-to-charge (m/z) ratios. semanticscholar.orgrsc.org The isotopic pattern, or the distribution of peaks corresponding to molecules with different numbers of deuterium atoms, provides a direct measure of the extent and selectivity of the deuteration reaction. ethz.ch

For example, after a synthesis aimed at producing 2,4,6-trideuteroaniline (a d3 derivative), the mass spectrum would be analyzed to determine the percentage of the product that is indeed the d3 isotopologue, versus any residual d0, d1, or d2 species. cardiff.ac.uk This is crucial for applications where high isotopic enrichment is required. The analysis involves comparing the experimental isotopic distribution with the theoretically calculated pattern for a given level of deuterium incorporation. semanticscholar.orgrsc.org This allows for a quantitative assessment of the deuteration efficiency.

Quantitative Mass Tagging with Deuterated Aniline Derivatives

Deuterated aniline and its derivatives serve as valuable reagents for quantitative analysis in fields like proteomics and metabolomics, a technique often referred to as isotopic labeling. nih.govmdpi.com In this approach, one set of samples is derivatized with a "light" (non-deuterated) aniline tag, while a comparative set is labeled with a "heavy" (deuterated) aniline tag. mdpi.com When the samples are mixed and analyzed by mass spectrometry, the chemically identical but mass-differentiated pairs of molecules appear as doublets. nih.gov The ratio of the peak intensities in these doublets provides a precise relative quantification of the tagged molecules between the two samples. nih.govmdpi.com

This method, sometimes part of a broader strategy like Glycan Reductive Isotope Labeling (GRIL) when analyzing carbohydrates, offers several advantages. nih.gov Unlike some other isotopic labels, deuterium-labeled aniline derivatives can sometimes be separated chromatographically from their non-deuterated counterparts, although methods using heavier isotopes like ¹³C are often preferred to avoid this chromatographic resolution effect. nih.govnih.gov Nevertheless, deuterated anilines provide a cost-effective and accessible means for quantitative mass spectrometry. acs.orgnih.gov This technique is particularly powerful for studying changes in protein or metabolite abundance in response to different biological conditions. nih.govyorku.ca

Below is a table illustrating the expected mass shifts for aniline derivatives with varying deuterium content.

Interactive Table: Mass Shifts in Deuterated Aniline Derivatives

| Derivative | Number of Deuterium Atoms | Mass Increase (Da) | Example m/z (M+H)⁺ |

|---|---|---|---|

| Aniline (d0) | 0 | 0 | 94.065 |

| Aniline-d1 | 1 | 1 | 95.071 |

| Aniline-d2 | 2 | 2 | 96.078 |

| 2,4,6-Trideuteroaniline (d3) | 3 | 3 | 97.084 |

| Aniline-d5 | 5 | 5 | 99.096 |

Theoretical monoisotopic masses.

Electron Spin Resonance (ESR) Spectroscopy in Deuterated Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically for studying species with unpaired electrons, such as radicals. researchgate.netrsc.org In the context of deuterated systems like the 2,4,6-trideuteroaniline radical, ESR provides detailed information about the electronic structure and the interaction of the unpaired electron with surrounding magnetic nuclei (hyperfine coupling). researchgate.netescholarship.org

When the aniline radical cation is formed, for instance through chemical oxidation, its ESR spectrum reveals hyperfine splittings from the nitrogen and hydrogen nuclei. researchgate.net The substitution of hydrogen with deuterium at specific positions, as in 2,4,6-trideuteroaniline, leads to significant changes in the ESR spectrum. Deuterium has a different nuclear spin (I=1) and a smaller magnetic moment compared to hydrogen (I=1/2). This results in a change in the number and spacing of the hyperfine lines. illinois.edu Specifically, a single proton splits an ESR line into a doublet, while a single deuteron (B1233211) splits it into a triplet with smaller spacing. illinois.edu

This isotopic substitution is a powerful tool for interpreting complex ESR spectra. researchgate.net By comparing the spectrum of the deuterated radical with that of its non-deuterated counterpart, the hyperfine coupling constants for specific positions in the molecule can be unequivocally assigned. researchgate.netuiuc.edu For example, the disappearance or modification of certain splittings upon deuteration at the 2, 4, and 6 positions directly identifies the coupling constants associated with those protons. researchgate.netescholarship.org Furthermore, computational studies, such as DFT calculations of hyperfine coupling constants, are often used in conjunction with experimental ESR data to corroborate the assignments and provide a more complete picture of the radical's spin distribution. researchgate.netmdpi.com

Interactive Table: Hyperfine Coupling Constants (a) for Aniline Radical Cation and the Effect of Deuteration

| Nucleus | Position | Typical 'a' value (mT) in C₆H₅NH₂⁺ | Expected Change in 2,4,6-trideuteroaniline radical |

|---|---|---|---|

| ¹⁴N | - | ~0.72 | No significant change |

| ¹H | N-H | ~0.67 | No significant change |

| ¹H | 2, 6 (ortho) | ~0.21 | Splitting replaced by smaller ²H triplet |

| ¹H | 4 (para) | ~0.21 | Splitting replaced by smaller ²H triplet |

| ¹H | 3, 5 (meta) | <0.1 | No significant change |

Values are illustrative and based on data for similar radical cations. mdpi.comscispace.com

Computational and Theoretical Investigations of 2,4,6 Trideuteroaniline

Quantum Chemical Calculations of Molecular Structure

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For aniline (B41778) and its derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and reaction pathways. beilstein-journals.orgnih.govacs.org The choice of functional is critical for accuracy; for instance, dispersion-corrected functionals like PW6B95-D3 or B3LYP-D3 are often essential for accurately modeling systems involving non-covalent interactions and achieving results that align well with experimental data. beilstein-journals.org

In the context of 2,4,6-trideuteroaniline, DFT would be used to calculate its ground-state geometry. While specific data tables for this exact molecule are not prevalent in the literature, a typical output would resemble the following hypothetical data for key structural parameters, comparing it with the non-deuterated aniline. The primary difference expected from the isotopic substitution would be minute changes in vibrational frequencies rather than significant alterations in bond lengths or angles.

Table 1: Hypothetical DFT-Calculated Structural Parameters of Aniline vs. 2,4,6-Trideuteroaniline (Note: This table is illustrative as specific literature data for 2,4,6-trideuteroaniline is not available.)

| Parameter | Aniline (Calculated) | 2,4,6-Trideuteroaniline (Expected) |

|---|---|---|

| C-N Bond Length (Å) | ~1.40 | ~1.40 |

| C-C Bond Length (Å) | ~1.39 - 1.40 | ~1.39 - 1.40 |

| C-H/C-D Bond Length (Å) | ~1.08 | ~1.08 |

| C-N-H Angle (°) | ~113 | ~113 |

Ab Initio Methods and Basis Set Selection (e.g., HF/6-311G(d,p))

Ab initio methods, such as Hartree-Fock (HF) theory, provide another avenue for molecular structure calculation from first principles, without reliance on empirical data. tandfonline.com The selection of a basis set, such as the Pople-style 6-311G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals. This basis set is a triple-zeta valence set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), offering a good balance between accuracy and computational cost for many organic molecules. tandfonline.com

For aniline, ab initio calculations have been used to investigate its structure, with findings indicating that polarization functions are necessary to correctly predict the non-planar geometry of the amino group. tandfonline.com Similar calculations for 2,4,6-trideuteroaniline would be expected to yield a nearly identical geometry, as isotopic substitution has a negligible effect on the electronic potential energy surface that governs the equilibrium structure.

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After optimizing the molecular geometry, frequency calculations are performed to predict the vibrational modes of the molecule. For 2,4,6-trideuteroaniline, these calculations are particularly insightful as the substitution of hydrogen with heavier deuterium (B1214612) atoms leads to significant shifts in the frequencies of vibrational modes involving the substituted positions.

Studies on other deuterated anilines, such as aniline-ND2 and aniline-d5, have demonstrated that theoretical calculations can accurately predict these isotopic shifts. tandfonline.commpg.de The C-D stretching vibrations in 2,4,6-trideuteroaniline would appear at a significantly lower frequency (around 2250 cm⁻¹) compared to the C-H stretches (around 3050 cm⁻¹) of normal aniline. Similarly, C-D bending modes would also be shifted to lower wavenumbers. These predictable shifts allow for precise assignment of spectral bands in experimental studies. tandfonline.comtandfonline.com

Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹) for Aniline and Expected Frequencies for 2,4,6-Trideuteroaniline (Note: This table is illustrative, based on known isotopic effects.)

| Vibrational Mode | Aniline (Typical Calculated) | 2,4,6-Trideuteroaniline (Expected) |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | C-H stretch (positions 3,5) at ~3050 |

| Aromatic C-D Stretch | N/A | ~2250 |

| NH₂ Symmetric Stretch | ~3410 | ~3410 |

| NH₂ Asymmetric Stretch | ~3500 | ~3500 |

Potential Energy Surface Analysis and Conformational Studies

Potential Energy Surface (PES) analysis explores the energy of a molecule as a function of its geometry, revealing stable conformers, transition states, and rotational barriers. researchgate.net For aniline and its derivatives, PES scans are often performed to study the internal rotation of the amino group and the effects of substituents on conformational preferences. colostate.edu

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and electronic transitions. researchgate.net

For 2,4,6-trideuteroaniline, the HOMO and LUMO are expected to be qualitatively identical to those of aniline, as isotopic substitution does not alter the electronic structure. The HOMO is typically a π-orbital with significant contributions from the benzene (B151609) ring and the nitrogen lone pair, while the LUMO is a π* antibonding orbital of the ring. researchgate.net The energy gap provides insight into the molecule's stability and the energy required for electronic excitation. Analysis of the spatial distribution of these orbitals can also qualitatively describe intramolecular charge transfer upon excitation. researchgate.net

Table 3: Representative Frontier Orbital Energies for Aniline (Note: These are typical values from DFT calculations; values for 2,4,6-trideuteroaniline would be nearly identical.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 |

| LUMO | ~ -0.3 |

Computational Prediction and Interpretation of Kinetic Isotope Effects

The primary scientific interest in 2,4,6-trideuteroaniline lies in its application for studying kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that with a heavier isotope (kH/kD). It is a sensitive probe of reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction.

Experimental studies have utilized aniline-2,4,6-d3 to investigate reaction mechanisms. researchgate.net For instance, in one study, the reaction of aniline-2,4,6-d3 in H₂O was found to be significantly different in rate compared to the reaction of normal aniline in D₂O, providing mechanistic insights. researchgate.net

Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energies (ZPVE) between the isotopic reactants and transition states is the primary contributor to the primary KIE. cdnsciencepub.com A significant primary KIE (typically > 2) is expected if the C-D bond is cleaved in the rate-limiting step. Secondary KIEs, where the deuterated bond is not broken, can provide information about changes in hybridization at the carbon atom during the reaction. rsc.orgdoi.org

Applications in Reaction Mechanism Elucidation and Kinetic Isotope Effect Studies

Fundamental Principles of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant of the same reaction with a heavy isotope (k_H). For hydrogen/deuterium (B1214612) studies, this is expressed as k_H/k_D. libretexts.orgchemeurope.com

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.orgchemeurope.comgmu.edumsudenver.edu The replacement of hydrogen with deuterium results in a significant mass increase (approximately 100%), which leads to the most pronounced KIEs. libretexts.orgchemeurope.com Typical k_H/k_D values for PKIEs range from 1 to 8. libretexts.orglibretexts.org For instance, a k_H/k_D value of 7 was observed in the tautomerization of acetone, indicating that the C-H bond is broken in the rate-limiting step. libretexts.orglibretexts.org The magnitude of the PKIE can provide information about the transition state of the reaction; a more symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, often leads to a larger KIE. gmu.edu

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. libretexts.orglibretexts.orgchemeurope.comwikipedia.orgmsudenver.edu These effects are generally smaller than PKIEs but provide crucial information about changes in the local environment of the isotope between the reactant and the transition state. chemeurope.comwikipedia.org

SKIEs are classified based on the position of the isotope relative to the reaction center:

α-SKIEs : The isotope is attached to the atom undergoing a change in hybridization.

β-SKIEs : The isotope is on an atom adjacent to the reaction center. These effects are often attributed to hyperconjugation. libretexts.orglibretexts.org

γ-SKIEs : The isotopic substitution is two atoms away from the reaction center.

SKIEs can be "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1). wikipedia.orggmu.edu An inverse effect often suggests that bonding at the isotopically substituted position becomes stiffer or more sterically crowded in the transition state compared to the reactant. chemeurope.com

The fundamental origin of kinetic isotope effects lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). libretexts.orgchemeurope.comsustainability-directory.comwikipedia.orggmu.edufiveable.me The vibrational energy of a chemical bond is quantized, and even at absolute zero, the bond possesses a minimum vibrational energy known as the ZPE. sustainability-directory.comgmu.edufiveable.me

The ZPE is dependent on the vibrational frequency of the bond, which in turn is related to the reduced mass of the atoms forming the bond. libretexts.orgprinceton.edugmu.edu A bond containing a heavier isotope, like a C-D bond, has a lower vibrational frequency and consequently a lower ZPE than the corresponding C-H bond. libretexts.orgchemeurope.comwikipedia.orggmu.edu Because the C-D bond starts from a lower energy state, more energy is required to reach the transition state for bond cleavage, resulting in a higher activation energy and a slower reaction rate compared to the C-H bond. libretexts.orgchemeurope.comwikipedia.org This difference in activation energy between the deuterated and non-deuterated reactants is the primary cause of the kinetic isotope effect. gmu.edu

| Bond | Typical Vibrational Frequency (cm⁻¹) | Relative Zero-Point Energy (ZPE) | Effect on Activation Energy (Ea) |

|---|---|---|---|

| C-H | ~3000 | Higher | Lower Ea for bond cleavage |

| C-D | ~2200 | Lower | Higher Ea for bond cleavage |

In some reactions, particularly those involving the transfer of light particles like protons, a quantum mechanical phenomenon known as tunneling can occur. nih.govrsc.orgaps.orgarxiv.org Tunneling allows a particle to pass through an activation barrier rather than going over it, even if it does not have sufficient energy to do so classically. nih.govaps.orgarxiv.org This effect is highly mass-dependent and is significantly more probable for protons than for the heavier deuterons. nih.gov

The occurrence of tunneling can lead to exceptionally large KIE values, sometimes well above the semiclassical limit of ~7-8 at room temperature. aps.org It can also result in non-linear Arrhenius plots and temperature-independent KIEs. wikipedia.org Observing an anomalously large KIE is often considered strong evidence for quantum tunneling in a proton or hydrogen transfer reaction. aps.org Such quantum effects can enhance reaction rates by many orders of magnitude, especially at low temperatures. arxiv.orgarxiv.org

Mechanistic Probes Using 2,4,6-Trideuteroaniline as a Labeled Substrate

The activation of carbon-hydrogen (C-H) bonds is a foundational transformation in organic chemistry, allowing for the direct functionalization of otherwise inert bonds. researchgate.net Transition metal catalysts are frequently employed to facilitate these reactions. researchgate.netpkusz.edu.cn Understanding the mechanism, particularly whether C-H bond cleavage is involved in the rate-determining step, is critical for catalyst design and optimization. pkusz.edu.cn (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline is an ideal substrate for probing the mechanisms of C-H activation at aromatic rings.

In mechanistic studies involving the deuteration of anilines, KIE experiments provide direct evidence about the key steps of the reaction. For example, in a study using an iron catalyst for the deuteration of aniline (B41778) in D₂O, a significant solvent isotope effect was observed. The reaction in H₂O was found to be approximately four times faster than in D₂O, indicating that the splitting of water is a crucial part of the mechanism. researchgate.net

| Experiment | Reactants | Observed KIE | Interpretation |

|---|---|---|---|

| Solvent Isotope Effect | Aniline in H₂O vs. D₂O | k_H₂O / k_D₂O ≈ 4 | Water splitting is involved in the rate-determining step. researchgate.net |

| Secondary KIE | Aniline vs. 3,5-dideuterioaniline in D₂O | Minor secondary KIE observed | C-H bond cleavage is part of the mechanism but may not be the sole rate-limiting step. researchgate.net |

By measuring the rates of reaction for (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline versus standard aniline, researchers can determine if the C-H bonds at the 2, 4, or 6 positions are broken in the rate-limiting step. A significant primary KIE would confirm this, whereas a small or non-existent KIE would suggest that C-H activation occurs in a rapid step before or after the rate-determining step of the reaction. pkusz.edu.cn

Studies of Intramolecular Aromatic Substitution Reactions

While direct studies on intramolecular aromatic substitution reactions specifically utilizing (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline are not extensively documented in the reviewed literature, the principles of kinetic isotope effects in electrophilic aromatic substitution provide a strong basis for its application. In electrophilic aromatic substitution, the rate-determining step is often the formation of the arenium ion intermediate, where the C-H bond at the site of substitution remains intact. youtube.com Consequently, a negligible primary kinetic isotope effect is typically observed. youtube.com However, if the subsequent proton (or deuteron) removal to restore aromaticity were to become rate-limiting, a significant KIE would be expected. The use of (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline in intramolecular cyclization reactions that proceed via an electrophilic aromatic substitution mechanism could therefore definitively establish the rate-determining step by analyzing the reaction rates of the deuterated versus the non-deuterated analogue.

Elucidation of Organic Reaction Pathways (e.g., 1,3-dipolar additions, amination, C-H coupling)

The application of (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline extends to the clarification of various organic reaction pathways.

1,3-Dipolar Additions: These reactions, which form five-membered heterocyclic rings, are generally considered concerted pericyclic reactions. wikipedia.orgorganic-chemistry.org In such a concerted mechanism, C-H bonds at the aromatic ring are not directly involved in the bond-forming events of the cycloaddition. Therefore, employing (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline in a 1,3-dipolar cycloaddition where the aniline ring acts as a substituent would be expected to show no significant primary kinetic isotope effect, thus providing evidence for a concerted pathway.

Amination: In palladium-catalyzed amination reactions, understanding the mechanism is crucial for optimizing reaction conditions. A kinetic isotope effect study was conducted using aniline-2,4,6-d3 in a reaction with water. The observation that the reaction in H2O is roughly four times faster than in D2O indicates a primary kinetic isotope effect and suggests that a proton transfer from water is involved in the rate-determining step of the catalytic cycle. researchgate.net

C-H Coupling: Palladium-catalyzed C-H activation and coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Mechanistic studies on the ortho-C–H arylation of unprotected anilines have utilized deuterium labeling to probe the reversibility of the C-H activation step. In one study, the absence of deuterium incorporation into the final product when the reaction was conducted with a deuterated ligand supported an irreversible C-H cleavage. nih.govacs.org The use of (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline as the substrate in such reactions would allow for a direct measurement of the kinetic isotope effect of the aniline's C-H bond cleavage, providing critical information on whether this step is rate-determining. pkusz.edu.cn

Radical Reactions and Deuterium Incorporation Pathways

The study of radical reactions can also be illuminated by the use of deuterated anilines. Mechanistic investigations into the deuteration of aniline catalyzed by an iron-based system have shown the formation of radical intermediates. researchgate.net Electron paramagnetic resonance (EPR) studies detected the formation of deuterated radical species, indicating that the reaction proceeds via a homolytic scission of D-OD from the deuterium source (D₂O). researchgate.net When (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline is subjected to radical reactions, the potential for deuterium abstraction from the aromatic ring can be investigated. The observation of deuterium transfer to other molecules or scrambling within the molecule can provide insights into the radical pathways and the stability of the aryl radical intermediates. For instance, ozonation of anilines can lead to the formation of aminyl radicals. nih.gov

Catalysis and Isotope Effects in Reaction Pathways

Catalysts play a pivotal role in chemical transformations, and understanding their interaction with substrates is key to designing more efficient processes. (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline is a valuable substrate for studying these interactions.

Influence of Catalyst Surface Coordination on Reaction Rates

In heterogeneous catalysis, the orientation and binding of a reactant on the catalyst surface can significantly influence the reaction rate and selectivity. Studies on the adsorption of N-methylaniline on a Pt(111) surface have shown that the binding energy and orientation of the molecule are dependent on the surface coverage. nih.gov At low coverages, the molecule binds through the phenyl ring, facilitating C-N bond cleavage, while at higher coverages, binding occurs through the nitrogen atom, and the molecule desorbs intact. nih.gov

While direct kinetic studies on (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline are not prevalent in the searched literature, it is expected that the deuteration at the ortho and para positions could influence the electronic properties of the aromatic ring and its interaction with a catalyst surface. This could, in turn, affect the rate of surface-catalyzed reactions. For instance, in the photocatalytic degradation of anilines, the reaction kinetics are often described by the Langmuir-Hinshelwood model, which involves the adsorption of the substrate onto the catalyst surface. mdpi.com Comparing the reaction rates of (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline and aniline under such conditions could reveal the influence of deuteration on the adsorption equilibrium and the subsequent surface reaction, providing insights into the catalyst-substrate interactions.

Regioselectivity and Chemoselectivity in Deuteration Reactions

The synthesis of (2,4,6-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)aniline itself is a study in regioselectivity and chemoselectivity. Several methods have been developed for the regioselective deuteration of anilines. A common and cost-effective method involves the use of deuterated water (D₂O) in the presence of an acid catalyst. acs.orgnih.gov This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich ortho and para positions of the aniline ring, leading to the desired 2,4,6-trideuterated product.

The chemoselectivity of these reactions is also noteworthy. For example, in the presence of a methoxy group on the aniline ring, deuteration can be directed to the ortho and para positions relative to the amino group without affecting the methoxy group, demonstrating the high chemoselectivity of the reaction. acs.orgnih.gov Microwave-promoted methods have also been developed to achieve rapid and efficient deuteration of iodoanilines via I/D exchange using D₂O as the deuterium source. Furthermore, nickel nanoparticle catalysts have been shown to catalyze the chemoselective H/D exchange on nitrogen-containing aromatic compounds, with a preference for the positions ortho to the nitrogen atom. rsc.orgnih.gov

Below is a summary of different methods for the regioselective deuteration of anilines:

| Method | Deuterium Source | Catalyst/Reagent | Selectivity | Reference |

| Acid-Catalyzed H/D Exchange | D₂O | Concentrated HCl | Ortho and Para positions | acs.org |

| Microwave-Promoted I/D Exchange | D₂O | Thionyl Chloride | Site of Iodine | |

| Nickel Nanoparticle Catalysis | D₂O | Ni@NHC | Ortho to Nitrogen | rsc.org |

| Acid-Catalyzed H/D Exchange | CF₃COOD | None | Ortho and Para positions | nih.gov |

Role in Advanced Isotopic Labeling Strategies for Research

Stable Isotope Labeling for Quantitative Analytical Methods

Stable isotope labeling is a powerful technique that introduces heavy isotopes of common elements such as carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or deuterium) into molecules. nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but can be differentiated by mass spectrometry due to their mass difference. nih.gov This principle is fundamental to their use in quantitative analytical methods.

Development and Application as Stable-Isotope-Labeled Internal Standards (SILS) for LC-MS Quantification

In liquid chromatography-mass spectrometry (LC-MS), stable-isotope-labeled internal standards (SILS) are crucial for accurate quantification. acs.orgwuxiapptec.com An internal standard is a compound added in a known quantity to all samples, which helps to correct for variations that can occur during sample preparation, injection, and analysis. wuxiapptec.comscioninstruments.com Using a stable isotope-labeled version of the analyte of interest, such as (2,4,6-²H₃)aniline for the quantification of aniline (B41778), is considered the gold standard. wuxiapptec.com

The key advantage of using a SILS is that it has nearly identical chemical and physical properties to the analyte. wuxiapptec.com This means it will behave similarly during extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com Any loss of analyte during sample preparation or fluctuations in the instrument's signal will affect both the analyte and the SILS to the same extent. scioninstruments.com By calculating the ratio of the analyte's signal to the SILS's signal, these variations can be normalized, leading to highly accurate and precise measurements. scioninstruments.com

For instance, multi-deuterated aniline derivatives, including 3-chloroaniline-(2,4,6-d3), are used as internal standards for the trace analysis of anilines in water samples by LC/MS-MS. d-nb.info This approach improves the reliability of quantifying these compounds, which are often present at very low concentrations. d-nb.info

| Application | Analyte | Internal Standard | Analytical Technique |

| Trace analysis in groundwater | Aniline derivatives | Multi-deuterated aniline derivatives | LC/MS-MS |

| Semivolatile organic compound analysis | Nitrobenzene | Nitrobenzene-d5 | GC/MS/MS |

| Metabolomics | γ-tocopherol | N-methyl-d3-nicotinic acid N-hydroxysuccinimide ester (C1-d3-NANHS) | LC-MS |

Differential Mass Tagging Techniques (e.g., Glycan Reductive Isotope Labeling (GRIL) with [¹²C₆]- and [¹³C₆]aniline)

Differential mass tagging is a technique used for the relative quantification of molecules in different samples. A prominent example is Glycan Reductive Isotope Labeling (GRIL), which utilizes [¹²C₆]aniline and [¹³C₆]aniline to label free glycans. nih.govcapes.gov.br In this method, two different glycan samples are labeled with either the "light" ([¹²C₆]aniline) or "heavy" ([¹³C₆]aniline) tag through reductive amination. nih.govresearchgate.net

After labeling, the samples are combined and analyzed together by mass spectrometry. nih.gov The glycans from the two original samples will appear as pairs of peaks with a mass difference of 6 Da, corresponding to the mass difference between the two aniline isotopes. nih.govnih.gov The ratio of the intensities of these peak pairs directly reflects the relative abundance of that specific glycan in the two samples. capes.gov.brresearchgate.net

A significant advantage of using carbon-13 over deuterium (B1214612) for labeling in GRIL is that the labeled and unlabeled glycans co-elute during chromatographic separation. nih.govresearchgate.net Deuterated compounds can sometimes exhibit different chromatographic behavior, which can complicate the analysis. nih.govresearchgate.net The GRIL method has been shown to allow for linear, relative quantitation of glycans over a wide concentration range and can accurately quantify sub-picomole levels of released glycans. capes.gov.brresearchgate.net This technique has been successfully applied to the analysis of glycans from various sources, including standard glycoproteins and human and mouse serum glycoproteins. nih.govcapes.gov.br

| Technique | Labeling Reagents | Mass Difference (Da) | Key Features |

| Glycan Reductive Isotope Labeling (GRIL) | [¹²C₆]aniline and [¹³C₆]aniline | 6 | No chromatographic resolution of differentially labeled glycans; allows for relative quantification. nih.govresearchgate.net |

Carbon Isotope Labeling Methodologies Utilizing Aniline Derivatives

Carbon isotope labeling, particularly with ¹³C and the radioisotope ¹⁴C, is a fundamental tool for tracing the path of molecules in biological and chemical systems. ontosight.aichemrxiv.org Aniline and its derivatives, including isotopically labeled versions, are used as building blocks in the synthesis of more complex labeled molecules. isotope.com For example, Aniline (¹³C₆, 99%) is a commercially available, uniformly carbon-13 labeled compound used in the synthesis of ¹³C labeled derivatives of molecules like tryptophan and indole. isotope.com

While direct labeling with (2,4,6-²H₃)aniline is a deuterium labeling strategy, the principles of isotopic labeling extend to carbon. Methodologies have been developed for the carbon isotope labeling of urea (B33335) derivatives using carbon dioxide as the carbon source. chemrxiv.org These methods can be sensitive to the types of amines and azides used, with aromatic amines like aniline sometimes presenting challenges in reactivity. chemrxiv.org The ability to introduce carbon isotopes into aniline derivatives allows researchers to track the metabolic fate of these compounds and understand reaction mechanisms. ontosight.ai

Deuterium as a Traceless Modification in Organic Molecules for Mechanistic Insights

Deuterium labeling is a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). nih.gov The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will be slower for the deuterated compound. nih.gov

By comparing the reaction rates of aniline and a deuterated aniline like aniline-2,4,6-d₃, researchers can determine whether the C-H bond at a specific position is broken in the rate-determining step of the reaction. For example, in studies of the deuteration of aniline, a kinetic isotope effect was observed when comparing the reaction of aniline in D₂O versus aniline-2,4,6-d₃ in H₂O, providing insights into the reaction mechanism. nih.gov

Q & A

Basic Research Questions

Q. How can (2,4,6-~²H₃)aniline be synthesized, and what considerations are critical for achieving high isotopic purity?

- Methodological Answer : Deuteration of aniline typically involves catalytic exchange reactions using deuterated solvents (e.g., D₂O) or hydrogen-deuterium (H/D) exchange under controlled conditions. For positional specificity (2,4,6-positions), directed deuteration via electrophilic substitution using deuterated reagents (e.g., D₂SO₄) or metal-catalyzed processes may be employed. Isotopic purity (>99%) requires rigorous purification via fractional distillation or preparative HPLC, with validation using mass spectrometry or ¹H/²H NMR .

Q. What analytical techniques are most effective for quantifying (2,4,6-~²H₃)aniline in complex mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is preferred for separating deuterated isomers due to differences in retention times. High-performance liquid chromatography (HPLC) with UV detection (λ = 235–288 nm) can resolve deuterated analogs in polar matrices . Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H NMR, provides direct quantification of isotopic substitution patterns and purity .

Q. How does the basicity of (2,4,6-~²H₃)aniline compare to protiated aniline, and what experimental methods validate these differences?

- Methodological Answer : Deuteration at aromatic positions reduces electron density on the amine group due to the isotope effect, slightly lowering basicity (pKₐ). Potentiometric titration with HCl in aqueous/organic solvents can measure comparative basicity. Computational studies (DFT) further predict electronic effects by analyzing charge distribution and resonance stabilization .

Advanced Research Questions

Q. What experimental design approaches optimize the photocatalytic degradation of (2,4,6-~²H₃)aniline, and how do response surface methodologies enhance process understanding?

- Methodological Answer : Box-Behnken experimental design (BBD) is effective for optimizing degradation variables (e.g., catalyst load, pH, irradiation intensity). For MnFe₂O₄/Zn₂SiO₄ nanocomposites, BBD identified optimal conditions (e.g., 0.5 g/L catalyst, pH 7, 120 min irradiation) with >90% degradation efficiency. Deuterated analogs may exhibit slower kinetics due to kinetic isotope effects (KIE), requiring adjusted models .

Q. How do microbial degradation pathways differ between protiated and deuterated aniline, and what genetic markers indicate metabolic adaptation?

- Methodological Answer : Aniline-degrading bacteria (e.g., Pseudomonas) utilize aniline dioxygenase (AD) to convert aniline to catechol. Deuterated analogs may slow enzymatic steps (C-H vs. C-D bond cleavage). Transcriptomic analysis of gene clusters (e.g., tdn operon) and qPCR for tdnQ promoter activity reveal metabolic bottlenecks. Stable isotope probing (SIP) with ¹³C/²H tracks degradation intermediates .

Q. How can computational chemistry predict the electronic properties of deuterated aniline derivatives for material science applications?

- Methodological Answer : Density functional theory (DFT) simulations compare frontier molecular orbitals (HOMO/LUMO) of protiated and deuterated aniline-thiophene polymers. For poly(4-(2-thiophen)-aniline), deuteriation reduces bandgap (E_g) by 0.1–0.3 eV, enhancing conductivity. Molecular dynamics (MD) simulations further assess isotopic effects on polymer stability .

Contradictions and Limitations in Current Research

- Reaction Mechanisms : notes phenol forms at >100°C from aniline and HNO₂, but deuterated analogs may favor alternative pathways (e.g., ring-deuterated intermediates) due to KIE, requiring validation via isotopic tracing .

- Toxicity Data : While aniline is classified as carcinogenic ( ), deuterated forms lack comprehensive toxicological profiles. Comparative studies using in vitro models (e.g., HepG2 cells) are needed to assess ²H-specific bioeffects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.